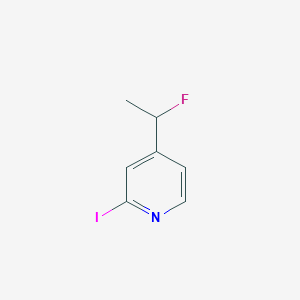

4-(1-Fluoroethyl)-2-iodopyridine

Descripción

4-(1-Fluoroethyl)-2-iodopyridine is a halogenated pyridine derivative featuring a 2-iodo substituent and a 1-fluoroethyl group at the 4-position of the pyridine ring. Iodopyridines are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) and electrophilic amide activation regimes .

Propiedades

Fórmula molecular |

C7H7FIN |

|---|---|

Peso molecular |

251.04 g/mol |

Nombre IUPAC |

4-(1-fluoroethyl)-2-iodopyridine |

InChI |

InChI=1S/C7H7FIN/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,1H3 |

Clave InChI |

CWQQIRAHDILEEW-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC(=NC=C1)I)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(1-Fluoroethyl)-2-iodopyridine with structurally related iodopyridines and fluorinated analogs, focusing on reactivity, synthetic utility, and applications.

Positional Isomerism: 2-Iodopyridine vs. 4-Iodopyridine

- Reactivity in Carbonylation Reactions :

2-Iodopyridine exhibits lower selectivity for α-ketoamide formation compared to its 4-iodo isomer under Pd-catalyzed double-carbonylative amination. For example, 2-iodopyridine produces significant amide byproducts (e.g., 30–40% yield), whereas 4-iodopyridine yields >90% α-ketoamide under identical conditions . The electron-withdrawing iodo group at the 2-position may hinder oxidative addition or transmetallation steps in catalytic cycles.- Implication for 4-(1-Fluoroethyl)-2-iodopyridine : The 2-iodo substituent in the target compound may similarly reduce selectivity in carbonylative reactions, though the 1-fluoroethyl group could mitigate this by altering electron density or steric hindrance.

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

- Synthetic Intermediates :

In electrophilic amide activation, 2-iodopyridine adducts (e.g., compound 4b ) form stable intermediates, whereas analogs with bulky α-substituents (e.g., 1a ) fail to generate enamine-type adducts due to hindered deprotonation . The 1-fluoroethyl group in 4-(1-Fluoroethyl)-2-iodopyridine may similarly slow deprotonation, favoring oxazolium salt formation over enamine pathways. - Pharmaceutical Applications :

Fluorinated alkyl groups (e.g., 1-fluoroethyl, trifluoromethyl) are common in drug design to enhance bioavailability and metabolic resistance. For instance, 2-iodopyridine derivatives are intermediates in tubulin inhibitors (e.g., compound 2 ) for cancer therapy , and fluorinated analogs like the target compound could improve pharmacokinetic profiles.

Market and Industrial Relevance

- 2-Iodopyridine Market Trends :

The 2-iodopyridine market is projected to grow at a CAGR of 10.6% (2024–2031), driven by demand in pharmaceuticals (e.g., oncology APIs) and agrochemicals . The introduction of fluorinated derivatives like 4-(1-Fluoroethyl)-2-iodopyridine could expand applications in specialty chemicals and materials science. - Safety and Handling :

2-Iodopyridine requires stringent safety protocols (e.g., GHS hazard communication) due to toxicity and reactivity . The 1-fluoroethyl group in the target compound may introduce additional hazards, such as increased volatility or fluorine-specific toxicity.

Data Tables

Table 1: Reactivity Comparison of Iodopyridine Derivatives

Table 2: Market Dynamics of Iodopyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.